REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:6]=O)[CH:4]=O)[CH3:2].C1([NH:14]C(NC2C=CC=CC=2)=O)C=CC=CC=1.[CH:24]1([C:30]([CH3:32])=O)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.C(O)(=O)C.C([O-])(=O)C.[NH4+].ClS(O)(=O)=O.[OH-].[Na+]>CC(O)C>[CH2:1]([C:3]1[CH:6]=[CH:32][C:30]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[N:14][CH:4]=1)[CH3:2] |f:4.5,7.8|
|
Name
|
|
Quantity
|
8.71 g
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Type
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reactant
|
Smiles
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C(C)C(C=O)C=O
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C(=O)C
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction at 80° C. for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
|
extracted three times with 200 ml of toluene
|
Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |